molecular formula C12H15N B15293825 (1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine

(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine

Cat. No.: B15293825
M. Wt: 173.25 g/mol
InChI Key: XNLWYBSXOQFXCO-UHFFFAOYSA-N
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Description

(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is a spirocyclic compound characterized by a cyclopropane ring fused to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine typically involves multi-step reactions. One common method includes the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxyethane at room temperature. This reaction yields functionalized triphenylphosphanylidene-substituted spiro compounds with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the spirocyclic framework.

Scientific Research Applications

Chemistry

In chemistry, (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. These properties make it a potential lead compound for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.

Mechanism of Action

The mechanism of action of (1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can fit into binding sites, modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1’,3’-Dihydrospiro[cyclopropane-1,2’-inden]-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of a methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,2'-cyclopropane]-1'-ylmethanamine

InChI

InChI=1S/C12H15N/c13-8-11-7-12(11)5-9-3-1-2-4-10(9)6-12/h1-4,11H,5-8,13H2

InChI Key

XNLWYBSXOQFXCO-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC3=CC=CC=C3C2)CN

Origin of Product

United States

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